molecular formula C8H18O2 B14174556 1,2-Dipropoxyethane CAS No. 18854-56-3

1,2-Dipropoxyethane

Cat. No.: B14174556
CAS No.: 18854-56-3
M. Wt: 146.23 g/mol
InChI Key: HQSLKNLISLWZQH-UHFFFAOYSA-N
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Description

1,2-Dipropoxyethane is an organic compound with the molecular formula C8H18O2. It is a colorless liquid that is used in various chemical processes and applications. The compound is characterized by its two propoxy groups attached to an ethane backbone, making it a member of the ether family.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipropoxyethane can be synthesized through the reaction of propanol with ethylene oxide in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, this compound is produced using a continuous flow reactor where propanol and ethylene oxide are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is distilled to separate it from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dipropoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

    Oxidation: Propanal or propanoic acid.

    Reduction: Propanol.

    Substitution: Propanol and ethylene glycol derivatives.

Scientific Research Applications

1,2-Dipropoxyethane has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a medium for certain biochemical reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dipropoxyethane involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and reaction of other compounds. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxyethane: Another ether with two methoxy groups instead of propoxy groups.

    1,2-Diethoxyethane: Similar structure but with ethoxy groups.

    1,2-Dibutoxyethane: Contains butoxy groups.

Uniqueness

1,2-Dipropoxyethane is unique due to its specific propoxy groups, which confer distinct physical and chemical properties compared to its analogs. These properties make it suitable for specific applications where other ethers may not be as effective.

Properties

CAS No.

18854-56-3

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

1-(2-propoxyethoxy)propane

InChI

InChI=1S/C8H18O2/c1-3-5-9-7-8-10-6-4-2/h3-8H2,1-2H3

InChI Key

HQSLKNLISLWZQH-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOCCC

Related CAS

60314-50-3

Origin of Product

United States

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